1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone
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Overview
Description
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to a phenoxy ring
Preparation Methods
The synthesis of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone typically involves several steps. One common method includes the iodination of 2-tert-butylaniline, followed by acetyl protection, coupling reaction, and deacetylation . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various polymers and other organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The compound’s phenoxy and tert-butyl groups play a crucial role in its reactivity and interaction with other molecules. These interactions can affect various pathways, including those involved in oxidative stress and cellular signaling .
Comparison with Similar Compounds
1-[4-(3-Tert-butyl-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:
4-tert-Butylphenol: This compound is used in the production of epoxy resins and polycarbonate.
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties, it is used in various industrial applications. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.
Properties
CAS No. |
70945-85-6 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
1-[4-(3-tert-butylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O2/c1-13(19)14-8-10-16(11-9-14)20-17-7-5-6-15(12-17)18(2,3)4/h5-12H,1-4H3 |
InChI Key |
XLOXOUANFBRNPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
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